molecular formula C10H6N2O2S B13945700 2-Cyanobenzo[d]thiazol-6-yl acetate

2-Cyanobenzo[d]thiazol-6-yl acetate

Cat. No.: B13945700
M. Wt: 218.23 g/mol
InChI Key: RRVAKBQPPFCPKC-UHFFFAOYSA-N
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Description

2-Cyanobenzo[d]thiazol-6-yl acetate is a chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. Its structure incorporates the privileged benzo[d]thiazole scaffold, a core component found in numerous compounds with demonstrated biological activity. [1] [4] This scaffold is a fundamental part of several clinically applied anticancer drugs, such as dasatinib, highlighting its relevance in developing novel therapeutic agents. [4] The benzo[d]thiazole core is recognized for its ability to interact with key biological targets. Research on analogous compounds has shown that derivatives can exert potent antitumor effects by inhibiting crucial signaling pathways, including ALK/PI3K/AKT, and by disrupting mitochondrial function to promote apoptosis in cancer cells. [1] Furthermore, such compounds have been investigated as inhibitors for various enzymes, such as carbonic anhydrase isoforms, which are promising targets for conditions like neuropathic pain. [9] The specific functional groups on this molecule—the cyano moiety and the acetate ester—provide handles for further synthetic modification, making it a versatile intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies. [5] This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2O2S

Molecular Weight

218.23 g/mol

IUPAC Name

(2-cyano-1,3-benzothiazol-6-yl) acetate

InChI

InChI=1S/C10H6N2O2S/c1-6(13)14-7-2-3-8-9(4-7)15-10(5-11)12-8/h2-4H,1H3

InChI Key

RRVAKBQPPFCPKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(S2)C#N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Cyanobenzo D Thiazol 6 Yl Acetate

Strategies for the Construction of the 2-Cyanobenzothiazole Core

The benzothiazole (B30560) ring is a bicyclic system formed by the fusion of a benzene (B151609) ring with a thiazole (B1198619) ring. scribd.com Its synthesis is a well-established area of heterocyclic chemistry, with several reliable methods available. A predominant strategy involves the reaction of ortho-substituted anilines with a sulfur-containing reagent.

One of the most common methods is the condensation of o-aminothiophenols with various one-carbon unit suppliers like aldehydes, carboxylic acids, or their derivatives. indexcopernicus.com For instance, reacting o-aminothiophenol with aromatic acids in the presence of a dehydrating agent like polyphosphoric acid can yield 2-substituted benzothiazoles. indexcopernicus.com

Another significant approach is the Jacobsen cyclization , which involves the radical cyclization of thiobenzanilides. This method is particularly effective for producing specific isomers. researchgate.net Additionally, modern catalytic systems have been developed to facilitate these cyclizations under milder conditions. For example, copper-catalyzed intramolecular C-S bond formation from N-(2-chlorophenyl) benzothioamides provides an efficient route to the benzothiazole core. indexcopernicus.com The use of bromine as a catalyst for the oxidative cyclization of substituted anilines and arylthioureas is also a reported method. indexcopernicus.comresearchgate.net

Cyclization Method Reactants Catalyst/Reagent Key Features
Condensationo-Aminothiophenols and Aldehydes/AcidsPolyphosphoric Acid, etc.Versatile and widely used for 2-substituted benzothiazoles. indexcopernicus.com
Jacobsen CyclizationThiobenzanilidesPotassium Ferricyanide/NaOHRadical cyclization mechanism, highly effective strategy. researchgate.net
Copper-Catalyzed CouplingN-(2-chlorophenyl) benzothioamidesBINAM–Cu(II) complexIntramolecular C-S bond formation under mild conditions. indexcopernicus.com
Bromine-Catalyzed OxidationSubstituted anilines/ArylthioureasBromineOxidative cyclization to form 2-aminobenzothiazoles. researchgate.net

This table provides a summary of common methods for the synthesis of the benzothiazole ring system.

The nitrile group (–C≡N) is a crucial functional group found in many pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere or participate in key binding interactions. nih.govnih.gov Introducing this group at the C2 position of the benzothiazole ring can be achieved through several synthetic routes.

Historically, classic reactions such as the Rosenmund-von Braun and Sandmeyer reactions have been employed. nih.gov The Rosenmund-von Braun synthesis involves the cyanation of an aryl halide (e.g., 2-chloro- or 2-bromobenzothiazole) using a cyanide salt, often copper(I) cyanide. The Sandmeyer reaction provides a pathway from a 2-aminobenzothiazole (B30445), which is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile.

More recently, palladium-catalyzed and copper-assisted C-H functionalization reactions have emerged as powerful tools. nih.gov A notable method involves the cyclization of N-arylcyanothioformamides, which simultaneously constructs the benzothiazole ring and installs the cyano group at C2. nih.govmdpi.com This approach offers good yields and regioselectivity for a range of substituted 2-cyanobenzothiazoles. nih.gov An economical and scalable synthesis of 6-amino-2-cyanobenzothiazole (B113003) highlights a DABCO-catalyzed cyanation of 2-chloro-6-nitrobenzothiazole, which is a key precursor. nih.gov This method avoids the harsh conditions and toxicity associated with traditional cyanide reactions. nih.gov

Cyanation Method Starting Material Reagents Key Features
Rosenmund-von Braun Reaction2-HalobenzothiazoleCuCN or other cyanide saltsClassic method for aryl nitrile synthesis. nih.gov
Sandmeyer Reaction2-AminobenzothiazoleNaNO₂, HCl; CuCNConverts an amino group to a nitrile via a diazonium intermediate. nih.gov
Pd/Cu-Catalyzed CyclizationN-ArylcyanothioformamidesPd catalyst, Cu additive, KIModern method involving C-H functionalization and C-S bond formation. nih.gov
DABCO-Catalyzed Cyanation2-Chloro-6-nitrobenzothiazoleNaCN, DABCOScalable and economical organocatalytic method. nih.gov

This table summarizes key methods for introducing the nitrile group at the C2 position of the benzothiazole ring.

Functionalization at Position 6 of the Benzothiazole Core

To arrive at the target compound, specific functional groups must be installed at the C6 position of the benzene portion of the ring system. This involves the synthesis of a key hydroxy intermediate followed by esterification.

6-Hydroxy-2-cyanobenzothiazole (CAS No: 939-69-5) is the pivotal precursor for the final esterification step. sigmaaldrich.com Its synthesis requires incorporating a hydroxyl group at the C6 position. This can be achieved by starting with an appropriately substituted aniline (B41778).

One logical pathway begins with 2-chloro-6-nitrobenzothiazole . This compound can undergo cyanation at the C2 position to yield 2-cyano-6-nitrobenzothiazole . nih.gov The nitro group at C6 is then reduced to an amino group, forming 6-amino-2-cyanobenzothiazole . nih.gov This amino group can subsequently be converted into a hydroxyl group. This transformation is typically achieved by diazotization of the amine with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis of the resulting diazonium salt in water, which introduces the hydroxyl group.

The synthesis of 6-hydroxybenzothiazole-2-carboxylic acid has also been reported, involving a ring contraction of a 2-alkoxy-7-hydroxy-2H-benzo indexcopernicus.comresearchgate.netthiazine intermediate. cam.ac.uk While this produces a carboxylic acid at C2 instead of a nitrile, it demonstrates a strategy for forming the 6-hydroxybenzothiazole (B183329) core.

With 6-hydroxy-2-cyanobenzothiazole in hand, the final step is a standard esterification reaction to form the acetate (B1210297) ester. This reaction involves the acylation of the phenolic hydroxyl group at the C6 position.

The most common method for this transformation is the reaction of the 6-hydroxy precursor with an acetylating agent. Typical reagents for this purpose include acetic anhydride (B1165640) or acetyl chloride . The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl, respectively). This straightforward O-acylation yields the final product, 2-Cyanobenzo[d]thiazol-6-yl acetate .

Synthetic Pathways to this compound

Combining the methodologies described above, a complete and plausible synthetic pathway for this compound can be outlined. A highly efficient route would leverage modern catalytic methods for safety and scalability.

A representative synthetic scheme is as follows:

Formation of 2-Chloro-6-nitrobenzothiazole : This starting material can be synthesized from 4-nitroaniline (B120555) through reactions that build the thiazole ring, such as reaction with sulfur monochloride or other established methods.

Cyanation at C2 : The 2-chloro group is displaced by a nitrile using the DABCO-catalyzed reaction with sodium cyanide in a mixed solvent system like acetonitrile/water. nih.gov This step yields 2-cyano-6-nitrobenzothiazole .

Reduction of the Nitro Group : The nitro group at the C6 position is reduced to an amine using a reducing agent like iron powder in acetic acid or tin(II) chloride. nih.gov This produces 6-amino-2-cyanobenzothiazole .

Formation of the Hydroxyl Group : The 6-amino group is converted to a 6-hydroxy group. This is achieved via a two-step sequence:

Diazotization : The amine is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt.

Hydrolysis : The diazonium salt solution is warmed, causing the diazonium group to be displaced by water, yielding 6-hydroxy-2-cyanobenzothiazole .

Esterification : The final step is the acylation of the phenolic hydroxyl group. 6-hydroxy-2-cyanobenzothiazole is treated with acetic anhydride in the presence of a catalytic amount of base (e.g., pyridine) to afford the target molecule, This compound .

This multi-step pathway demonstrates a logical and feasible approach to the synthesis of this specific substituted benzothiazole, relying on a sequence of well-documented organic transformations.

Multi-step Organic Synthesis Approaches

The synthesis of 2-cyanobenzo[d]thiazole derivatives, including this compound, typically involves multi-step organic reactions. A common strategy is the construction of a substituted benzothiazole ring followed by the introduction or modification of functional groups at the 2- and 6-positions.

While direct synthesis of this compound is not extensively detailed, its synthesis can be inferred from established methods for analogous compounds. A plausible route involves the synthesis of a 6-hydroxybenzothiazole precursor, which is then acetylated.

One of the primary methods for forming the 2-cyanobenzothiazole core is through the cyclization of N-arylcyanothioformamides. mdpi.com This modern approach involves a Palladium-catalyzed C-H functionalization and intramolecular C-S bond formation. mdpi.com The general procedure starts with a substituted aniline which is converted to the corresponding N-arylcyanothioformamide. mdpi.comnih.gov This intermediate then undergoes cyclization to form the 2-cyanobenzothiazole ring system. mdpi.comnih.gov For the target compound, a potential precursor would be a 4-aminophenol (B1666318) derivative where the hydroxyl group is protected during the initial reaction steps.

Alternative and more traditional methods for synthesizing the benzothiazole scaffold include the reaction of substituted anilines with potassium thiocyanate (B1210189) in the presence of an oxidizing agent like bromine. nih.govnih.gov For instance, the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate has been achieved by treating methyl 4-aminobenzoate (B8803810) with potassium thiocyanate and bromine in acetic acid. nih.gov Following the formation of a 2-amino or 2-mercaptobenzothiazole, further steps are required to introduce the cyano group at the 2-position, potentially through Sandmeyer or Rosenmund-von Braun reactions, which often use toxic cyanide reagents. mdpi.com

The synthesis of the specific 6-acetoxy functionality would likely proceed from a 6-hydroxy-2-cyanobenzothiazole intermediate. This intermediate could be synthesized from a 4-acetamidophenol precursor, which is then carried through the benzothiazole formation and cyanation steps, with a final deacetylation and re-acetylation of the hydroxyl group if necessary. Another approach is the direct acetylation of 6-hydroxy-2-cyanobenzothiazole using acetic anhydride or acetyl chloride.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing 2-cyanobenzothiazoles is highly dependent on the reaction conditions. Significant research has been dedicated to optimizing these parameters to maximize yields and purity.

In the palladium-catalyzed synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides, several factors have been systematically investigated. mdpi.comnih.gov The choice of palladium catalyst, solvent system, temperature, and additives all play a crucial role.

Table 1: Optimization of Reaction Conditions for 2-Cyanobenzothiazole Synthesis

Parameter Variation Observation Reference
Palladium Catalyst PdCl₂, PdBr₂, Pd(OAc)₂, Pd₂dba₃ PdCl₂ and PdBr₂ gave similar and the highest yields. Pd(OAc)₂ and Pd₂dba₃ resulted in drastically lower yields. No reaction occurred without a palladium source. mdpi.comnih.gov
Copper Source CuI The absence of a copper source led to a lower yield. mdpi.com
Solvent DMF/DMSO (1:1, v/v) This mixture was found to be an effective solvent system for the reaction. mdpi.com
Temperature 120 °C The reaction was carried out at this elevated temperature. mdpi.com

| Additives | KI, TBAB, TBAI | The use of KI was part of the optimized procedure. Replacing TBAB with TBAI resulted in a similar yield. | mdpi.comnih.gov |

The yields of 2-cyanobenzothiazoles are also influenced by the electronic nature of the substituents on the aniline precursor. Electron-donating groups on the benzene ring generally lead to good yields. mdpi.comnih.gov For example, a methoxy (B1213986) group (an electron-donating group) at the 6-position resulted in a 71% yield for the corresponding 2-cyanobenzothiazole. mdpi.comnih.gov Conversely, the presence of electron-withdrawing groups can sometimes lead to decreased yields. nih.gov Steric effects also play a significant role; substituents at the C2 position of the starting anilide can lead to lower yields due to steric hindrance. nih.gov

For other synthetic steps, such as the cyclization of 4-aminobenzoates, reaction conditions have also been optimized. This includes the equivalents of reagents like KSCN and bromine, the reaction temperature, and the method of neutralization and product isolation. nih.gov

Preparation of Activated this compound Derivatives for Conjugation

The preparation of activated derivatives of this compound is essential for its use in bioconjugation or for creating more complex molecules. Activation typically involves introducing a functional group that can readily react with another molecule.

While direct activation of this compound is not explicitly described, methods for functionalizing the benzothiazole core are well-established and can be applied. The acetate group itself can be hydrolyzed to a hydroxyl group, which can then be activated for conjugation. For example, the phenolic hydroxyl group can be converted into a more reactive ester, such as an N-hydroxysuccinimide (NHS) ester, for reaction with primary amines.

Alternatively, functional groups suitable for conjugation can be introduced at other positions on the benzothiazole ring. A common approach is to use a precursor that already contains a versatile functional group. For example, starting with a 6-bromo-2-aminobenzothiazole allows for the introduction of various aryl groups via Suzuki cross-coupling reactions. nih.govnih.gov This palladium-catalyzed reaction is a powerful tool for creating C-C bonds and has been optimized for benzothiazole derivatives. nih.gov

Another strategy involves the functionalization of a pre-formed 2-aminobenzothiazole. The amino group can be acylated to introduce a variety of side chains. nih.govresearchgate.net For instance, N-(6-bromobenzo[d]thiazol-2-yl)acetamide can be synthesized and then used in coupling reactions. nih.gov

The 2-cyano group itself is not typically used directly for conjugation but is a key feature of the molecule for other potential applications. Therefore, activation for conjugation would likely focus on modifying the 6-position or introducing other reactive handles onto the benzothiazole scaffold.

Reactivity and Mechanistic Investigations of 2 Cyanobenzo D Thiazol 6 Yl Acetate Derivatives

Reactions of the Acetate (B1210297)/Ester Functionality

The 2-Cyanobenzo[d]thiazol-6-yl acetate molecule also contains an aryl acetate group. This ester functionality has its own characteristic reactivity, distinct from the bioorthogonal chemistry of the cyanobenzothiazole core.

Hydrolysis: The acetate ester of this compound is susceptible to hydrolysis, a reaction in which water cleaves the ester bond to yield the corresponding phenol (B47542) (2-Cyanobenzo[d]thiazol-6-ol) and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the acetate is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. acs.org

Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and the phenoxide.

Aryl acetates can be efficiently hydrolyzed under acidic conditions, for example, by using p-toluenesulfonic acid adsorbed on silica (B1680970) gel in the presence of water. capes.gov.br The rates of hydrolysis can be influenced by substituents on the aromatic ring. rsc.orgnih.gov

Transesterification: Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with that of an alcohol or phenol. masterorganicchemistry.com For this compound, this would involve reacting it with an alcohol or another phenol to replace the acetate group.

Transesterification of aryl esters with alcohols can be catalyzed by acids or bases. masterorganicchemistry.com The reaction with phenols is generally more challenging due to the lower nucleophilicity of phenols compared to alcohols. rsc.org However, this transformation can be achieved using efficient catalysts, such as earth-abundant alkali metal species (e.g., K₂CO₃), which can activate the aryl ester for attack by the phenol. scispace.comrsc.orgrsc.org The reaction typically requires elevated temperatures to proceed effectively. scispace.com

Amidation and Other Coupling Reactions

The 2-cyano group of the benzothiazole (B30560) core is a key handle for various coupling reactions, most notably the condensation with 1,2-aminothiols. This reaction is renowned for its efficiency and specificity, forming the basis of the widely used 2-cyanobenzothiazole (CBT) ligation for bioconjugation.

The reaction proceeds via a selective condensation between the electrophilic nitrile of the CBT core and a compound containing a 1,2-aminothiol moiety, such as the N-terminal cysteine residue of a peptide or protein. researchgate.netresearchgate.net The mechanism involves an initial attack of the thiolate on the nitrile carbon, followed by an intramolecular cyclization of the adjacent amine, ultimately yielding a stable thiazoline (B8809763) ring. researchgate.net This ligation is efficient and can proceed under mild, physiological conditions, making it a powerful tool for site-specific protein labeling. nih.govnih.gov

The reactivity of the CBT core can be modulated by the substituents on the benzene (B151609) ring. Electron-withdrawing groups tend to increase the electrophilicity of the nitrile, leading to faster reaction rates, though sometimes at the cost of selectivity. acs.org Conversely, electron-donating groups decrease reactivity. acs.org In the case of this compound, the 6-acetoxy group is generally considered to be weakly electron-withdrawing, suggesting a moderate reactivity profile suitable for controlled coupling reactions.

While direct amidation of the 2-cyano group is less common than the cyclizative coupling with aminothiols, the existence of related amide structures, such as 2-amino-N-(2-cyanobenzo[d]thiazol-6-yl)acetamide, confirms that the benzothiazole scaffold can support amide functionalities.

Below is a table summarizing typical conditions for the well-established CBT-cysteine ligation, which is analogous to the expected reactivity of this compound.

Table 1: Typical Reaction Conditions for 2-Cyanobenzothiazole (CBT) Ligation with Cysteine

ParameterConditionSource
Reactants Protein with N-terminal Cysteine, CBT-conjugate nih.govacs.org
Solvent Phosphate-Buffered Saline (PBS), NH₄HCO₃ buffer/acetonitrile (1:1) nih.govacs.org
pH 7.4 - 8.5 acs.orgacs.org
Temperature 37 °C nih.govacs.org
Reaction Time ~1 hour nih.govacs.org
Additives TCEP (tris(2-carboxyethyl)phosphine) to maintain reduced thiol acs.org
Rate Constant (k₂) *9.2 M⁻¹s⁻¹ to 17 M⁻¹s⁻¹ nih.govnih.gov
Rate constant varies depending on the specific CBT derivative and the sequence environment of the cysteine residue.

Reactivity of the Benzothiazole Ring System

The benzothiazole ring is an electron-rich aromatic system, but its reactivity is significantly influenced by the powerful electron-withdrawing nature of the 2-cyano substituent. This substituent deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at positions that allow for resonance stabilization of the intermediate.

Electrophilic Aromatic Substitution (EAS):

The benzothiazole ring itself is susceptible to electrophilic attack. However, the presence of the 2-cyano group is strongly deactivating, making standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions challenging. libretexts.orgmsu.edu Any electrophilic attack would be directed by the combined influence of the deactivating 2-cyano group and the 6-acetoxy group. The acetoxy group is an ortho-, para-director, while the deactivating cyano group is a meta-director relative to its position on the thiazole (B1198619) ring. libretexts.orgyoutube.com Given these competing effects, predicting the precise location of substitution is complex and would likely result in a mixture of products under harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing 2-cyano group activates the benzothiazole ring for nucleophilic aromatic substitution (SNAr). libretexts.org For SNAr to occur, a good leaving group must be present on the benzene ring, typically a halide. youtube.com Furthermore, the reaction is most favorable when other strong electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the Meisenheimer complex intermediate. libretexts.orgkhanacademy.org

In the structure of this compound, the acetate is not a typical leaving group for SNAr. Therefore, direct nucleophilic substitution at the C6 position is unlikely under standard conditions. However, if a derivative such as 6-chloro-2-cyanobenzothiazole were used, nucleophilic attack would be feasible.

The heteroatoms within the thiazole ring offer additional sites for chemical modification.

Sulfur Atom: The sulfur atom in the benzothiazole ring can be oxidized. Treatment with oxidizing agents can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. organic-chemistry.org These oxidation reactions alter the electronic properties of the ring system. For instance, studies on the degradation of benzothiazole pollutants have shown that the ring can be attacked by powerful oxidizing species like sulfate (B86663) radicals. acs.orgnih.gov Additionally, sulfur-mediated cyclization reactions are employed in the synthesis of the benzothiazole core itself, highlighting the element's reactivity. thieme-connect.comacs.org

Nitrogen Atom: The nitrogen atom of the thiazole ring is basic and can undergo reactions such as N-alkylation or quaternization. mdpi.com Studies on 2-aminobenzothiazoles have shown that the endocyclic nitrogen can be selectively alkylated using various alkylating agents like α-iodo ketones or benzylic alcohols. mdpi.comrsc.orgaip.orgaip.org This forms a benzothiazolium salt, introducing a positive charge into the heterocyclic system and significantly altering its reactivity. While direct studies on this compound are not prevalent, this general reactivity pattern of the benzothiazole nitrogen is expected to hold true.

Derivatization and Analogue Design of 2 Cyanobenzo D Thiazol 6 Yl Acetate

Synthesis of Structurally Modified 2-Cyanobenzo[d]thiazole Derivatives

The synthesis of derivatives of 2-cyanobenzo[d]thiazole is a cornerstone for expanding its utility. These synthetic efforts are primarily focused on two areas: modifying the acyl group at the 6-position and introducing various substituents onto the benzothiazole (B30560) ring to modulate its electronic properties and reactivity.

Variation of the Acyl Moiety at Position 6

The acetyl group at the 6-position of 2-Cyanobenzo[d]thiazol-6-yl acetate (B1210297) can be readily modified to introduce a diverse range of functionalities. This is typically achieved through the hydrolysis of the acetate to the corresponding 6-hydroxy-2-cyanobenzothiazole, which then serves as a versatile intermediate. The phenolic hydroxyl group can be acylated with various acyl chlorides or anhydrides to introduce different acyl moieties.

For instance, Indian scientists have synthesized 6-substituted amide derivatives of 2-aminobenzothiazole (B30445) with anti-inflammatory activity starting from 2-amino-6-nitrobenzothiazole. The process involved acylation, reduction of the nitro group, and subsequent substitution. nih.gov This highlights the adaptability of the benzothiazole core for creating a library of compounds with varied acyl groups, each potentially conferring unique properties or serving as a handle for further conjugation.

Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic characteristics of the 2-cyanobenzothiazole core are highly sensitive to the nature and position of substituents on the aromatic ring. The introduction of electron-donating or electron-withdrawing groups can significantly impact the electrophilicity of the nitrile group, which is crucial for its condensation reaction with 1,2-aminothiols. nih.govnih.gov

A study on the ligation of various aryl nitriles with a specific peptide sequence (Ub-CX10R7) demonstrated a clear correlation between the electrophilicity of the nitrile and its reactivity. acs.org For example, a more electrophilic nitrile, 2-cyanopyrimidine, exhibited increased reactivity. nih.govacs.org Conversely, less electrophilic nitriles showed no reactivity. acs.org

Furthermore, the placement of substituents on the benzothiazole ring influences the reaction yields and regioselectivity. Good yields have been reported for derivatives with substituents at the C6 position. mdpi.com The electronic effect of substituents at the C3 position of the starting cyanothioformamide was found to have a slight effect on the yields of the resulting C5-substituted 2-cyanobenzothiazoles. mdpi.com However, the synthesis of 4,5-disubstituted 2-cyanobenzothiazoles has proven to be more challenging, suggesting a significant steric effect when substituents are in the C2 position of the reagent. nih.gov

The table below summarizes the effect of different substituents on the reactivity of 2-cyanobenzothiazole derivatives.

SubstituentPositionEffect on ReactivitySelectivityReference
Bromo6Higher reactivityLost nih.gov
Nitro6Higher reactivityLost nih.gov
Amino6Delicate balance of reactivity and selectivityHigh nih.gov
Methyl (on thiazole (B1198619) ring)7Higher reactivityPoor nih.gov

Conjugation Strategies for Creating Complex Chemical Entities

The unique reactivity of the 2-cyanobenzothiazole moiety, particularly its condensation with N-terminal cysteine residues, has made it a valuable tool for creating complex chemical entities through various conjugation strategies. researchgate.netnih.gov

Covalent Attachment to Peptides and Proteins for Labeling

A primary application of 2-cyanobenzothiazole derivatives is the site-specific labeling of peptides and proteins. acs.orgresearchgate.net The condensation reaction between the 2-cyano group and an N-terminal cysteine residue forms a stable thiazoline (B8809763) or luciferin-like structure, enabling the attachment of various tags. researchgate.netnih.goviris-biotech.de This method is highly specific and proceeds under biocompatible conditions, making it suitable for in vitro and in vivo applications. nih.govacs.orgnih.gov

This specific and bioorthogonal reactivity has been harnessed for:

Fluorescent Labeling : Attaching fluorophores for imaging protein dynamics and localization. researchgate.netspringernature.com

Radiolabeling : Incorporating radioactive isotopes, such as ¹⁸F, for positron emission tomography (PET) imaging. researchgate.netacs.orgkoreascience.kr

Biomolecule Immobilization : Attaching proteins to surfaces or microarrays. researchgate.netnih.gov

The efficiency of this ligation has been reported to be high, with second-order rate constants around 9.2 M⁻¹s⁻¹. researchgate.netspringernature.comnih.gov

Integration into Polymeric Scaffolds or Nanomaterials

While direct evidence for the integration of 2-Cyanobenzo[d]thiazol-6-yl acetate into polymeric scaffolds or nanomaterials is emerging, the principles of nanoparticle synthesis and polymer integration offer a clear pathway for such applications. mdpi.com The functional handles introduced through derivatization, such as amines or carboxylic acids on the benzothiazole core, can be used to covalently link the molecule to polymer backbones or the surface of nanomaterials. nih.gov This could lead to the development of novel materials with tailored optical or biological properties. For instance, nanoparticles functionalized with 2-cyanobenzothiazole could be used for targeted drug delivery or as responsive imaging agents.

Development of Bifunctional Linkers Utilizing the Benzothiazole Core

The inherent reactivity of the 2-cyanobenzothiazole core and the ability to introduce a second functional group through derivatization make it an ideal scaffold for creating bifunctional linkers. researchgate.net These linkers possess two distinct reactive sites, allowing for the connection of two different molecular entities. For example, a derivative of 2-cyanobenzothiazole could have its cyano group react with a protein's N-terminal cysteine, while a functional group at the 6-position (e.g., an amine or carboxylate) could be used to attach a small molecule drug or an imaging agent. nih.gov This strategy is being explored for the development of antibody-drug conjugates and other targeted therapeutic and diagnostic agents. researchgate.net

Design Principles for Enhanced Reactivity or Specificity in Bioorthogonal Systems

The strategic design of this compound and its analogues for bioorthogonal applications hinges on a nuanced understanding of the structure-activity relationships that govern their reactivity and specificity. The condensation reaction between the 2-cyanobenzothiazole (CBT) core and a terminal cysteine residue on a protein or peptide is the cornerstone of its utility. nih.gov This reaction, inspired by the biosynthesis of D-luciferin, proceeds through the formation of a thiazoline or dihydro-luciferin product, offering a robust method for site-specific labeling. nih.gov The efficiency and selectivity of this ligation can be finely tuned by modifying both the CBT probe and the environment of the reacting cysteine.

A primary strategy for enhancing the reactivity of the CBT scaffold involves the modulation of its electronic properties through the introduction of substituents on the benzothiazole ring. The cyano group is a key electrophilic center, and its reactivity is directly influenced by the electron density of the aromatic system.

Systematic studies on various substituted CBT derivatives have revealed that a delicate balance between reactivity and selectivity is crucial for effective bioorthogonal labeling. For instance, the introduction of electron-withdrawing groups, such as bromo or nitro, at the 6-position of the benzothiazole ring leads to an increase in the electrophilicity of the cyano carbon. This heightened electrophilicity results in a faster reaction with cysteine-containing peptides. However, this increased reactivity comes at the cost of reduced specificity, as the more reactive probes tend to react with non-target molecules, leading to off-target labeling. nih.gov

Conversely, the introduction of an electron-donating group, such as an amino group at the 6-position (6-amino-CBT), has been shown to strike an optimal balance. nih.gov While the electron-donating nature of the amino group might be expected to decrease the intrinsic reactivity of the cyano group compared to electron-withdrawing substituents, it maintains a sufficient reaction rate for practical applications while significantly enhancing selectivity. This suggests that for this compound, the acetate group, being a moderately electron-withdrawing group, likely confers a level of reactivity that can be further optimized.

The specificity of the CBT-cysteine ligation is not solely dependent on the structure of the CBT probe but is also profoundly influenced by the sequence of the peptide or protein being labeled. The development of specific peptide tags that react selectively with CBT derivatives is a testament to this principle. For example, the CX10R7 peptide tag, discovered through phage display, exhibits remarkable selectivity for 6-amino-CBT. nih.govacs.org

Mutagenesis studies on this peptide tag have demonstrated that the amino acid residues surrounding the reactive cysteine play a critical role in stabilizing the reaction intermediates, likely through non-covalent interactions such as hydrogen bonding. acs.org When key polar residues like glutamine in the vicinity of the cysteine were replaced, a significant drop in ligation efficiency was observed. acs.org This indicates that the design of bioorthogonal systems utilizing this compound must also consider the engineering of the protein or peptide of interest to create a favorable local environment for the reaction.

Further design considerations involve the modification of the core heterocyclic structure of the probe. The benzothiazole moiety itself is a key contributor to the reaction. When the sulfur atom in the benzothiazole ring is replaced with other heteroatoms, creating bioisosteres like 2-cyanobenzoxazole (with an oxygen atom) or 2-cyanobenzimidazole (with a nitrogen atom), the reactivity and selectivity of the probe are significantly altered. acs.org Studies have shown that 2-cyanobenzoxazole exhibits modest reactivity but poor selectivity, while 2-cyanobenzimidazole is largely unreactive under similar conditions. acs.org This underscores the privileged role of the benzothiazole scaffold in this bioorthogonal reaction.

The following table summarizes the impact of different structural modifications on the performance of CBT-based probes in bioorthogonal ligations.

Compound/Modification Position of Modification Effect on Reactivity Effect on Specificity Reference
6-Bromo-2-cyanobenzothiazole6IncreasedDecreased nih.gov
6-Nitro-2-cyanobenzothiazole6IncreasedDecreased nih.gov
6-Amino-2-cyanobenzothiazole (B113003)6ModerateHigh nih.govacs.org
2-CyanobenzoxazoleHeterocyclic CoreModestPoor acs.org
2-CyanobenzimidazoleHeterocyclic CoreNo ReactivityN/A acs.org
CX10R7 Peptide TagReaction PartnerHigh Ligation YieldHigh nih.govacs.org
Q4A mutant of CX10R7Reaction PartnerDecreasedHigh acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyanobenzo D Thiazol 6 Yl Acetate Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the analysis of 2-cyanobenzothiazole analogues, ¹H NMR spectra reveal the chemical shifts, multiplicities, and coupling constants of the protons, allowing for the assignment of each proton to its specific position on the benzothiazole (B30560) ring system and any substituents. For instance, in analogues like 6-methoxybenzo[d]thiazole-2-carbonitrile, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific substitution pattern on the benzene (B151609) ring influences the multiplicity of these signals (e.g., doublets, doublets of doublets).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbon atom of the nitrile group (C≡N) is typically observed in the range of δ 112-115 ppm, while the carbons of the benzothiazole ring system appear at distinct chemical shifts, which are influenced by the electron-withdrawing or electron-donating nature of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Cyanobenzothiazole Analogues mdpi.com

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-Methoxybenzo[d]thiazole-2-carbonitrile CDCl₃8.09 (d, J=9.1 Hz, 1H), 7.36 (d, J=2.5 Hz, 1H), 7.24 (dd, J=9.1, 2.5 Hz, 1H), 3.93 (s, 3H)160.60, 147.03, 137.58, 133.46, 125.98, 118.67, 113.35, 103.10, 56.11
Ethyl 2-cyanobenzo[d]thiazole-6-carboxylate CDCl₃8.72 (dd, J=1.5, 0.8 Hz, 1H), 8.31 (dd, J=8.7, 1.5 Hz, 1H), 8.27 (dd, J=8.7, 0.8 Hz, 1H), 4.46 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H)165.35, 154.80, 139.67, 135.32, 130.77, 128.89, 125.22, 124.11, 112.69, 62.01, 14.44
6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile CDCl₃8.35 (dt, J=8.7, 0.8 Hz, 1H), 8.32 (dt, J=1.8, 0.8 Hz, 1H), 7.89 (dd, J=8.7, 1.8 Hz, 1H)154.07, 139.76, 135.44, 130.88 (q, J=33.2 Hz), 124.99 (q, J=3.3 Hz), 119.87 (q, J=4.3 Hz), 123.64 (q, J=273.0 Hz), 112.47

This table is interactive. You can sort the data by clicking on the column headers.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, which can be used to determine the elemental composition of a molecule with a high degree of confidence.

For 2-cyanobenzothiazole analogues, techniques like Electron Ionization (EI) are often employed. In HRMS (EI⁺) analysis, the molecule is ionized, and the exact mass of the molecular ion [M]⁺ is measured. This experimental value is then compared to the calculated mass for a proposed chemical formula. For example, the calculated mass for C₉H₇N₂OS [M]⁺ (6-methoxybenzo[d]thiazole-2-carbonitrile) is 191.0279, and a found value of 191.0287 confirms the elemental composition. mdpi.com

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 2-Cyanobenzothiazole Analogues mdpi.com

CompoundFormulaCalculated Mass [M]⁺Found Mass [M]⁺
6-Methoxybenzo[d]thiazole-2-carbonitrile C₉H₇N₂OS191.0279191.0287
Ethyl 2-cyanobenzo[d]thiazole-6-carboxylate C₁₁H₈N₂O₂S232.0306232.0301
6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile C₉H₃F₃N₂S228.0020228.0025

This table is interactive. You can sort the data by clicking on the column headers.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational transitions within the molecule, such as stretching and bending of bonds. The resulting spectrum serves as a unique "fingerprint" for the compound and is invaluable for identifying functional groups.

For 2-cyanobenzo[d]thiazol-6-yl acetate (B1210297) and its analogues, several key vibrational bands are expected. The most characteristic is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2220-2230 cm⁻¹. mdpi.com The presence of an acetate group in the target compound would be confirmed by a strong absorption band for the carbonyl (C=O) stretch, usually around 1760 cm⁻¹. The C-O stretching vibrations of the ester would also be present.

The aromatic C=C stretching vibrations of the benzothiazole ring are observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹.

Table 3: Key Infrared (IR) Absorption Bands for Functional Groups in 2-Cyanobenzothiazole Analogues mdpi.com

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Example CompoundObserved Frequency (cm⁻¹)
Nitrile (C≡N)Stretching2220-22306-Methoxybenzo[d]thiazole-2-carbonitrile2225
Carbonyl (C=O)Stretching1700-1725Ethyl 2-cyanobenzo[d]thiazole-6-carboxylate1709
Aromatic C=CStretching1450-16006-Methoxybenzo[d]thiazole-2-carbonitrile1597, 1505
C-O (ether)Stretching1000-13006-Methoxybenzo[d]thiazole-2-carbonitrile1016

This table is interactive. You can sort the data by clicking on the column headers.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) provide information about the electronic structure and the extent of conjugation in a molecule.

The benzothiazole ring system is a chromophore that absorbs UV light. The presence of the cyano group and other substituents on the ring will influence the position and intensity of the absorption bands. Generally, extended conjugation leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. The UV-Vis spectrum of 2-cyanobenzothiazole analogues would be expected to show characteristic absorptions corresponding to π→π* transitions within the aromatic system. Analysis of these spectra can be used to compare the electronic properties of different analogues.

X-ray Crystallography for Solid-State Molecular Architecture (if available)

While a crystal structure for 2-cyanobenzo[d]thiazol-6-yl acetate is not publicly available, studies on closely related benzothiazole derivatives have been reported. For example, the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one reveals a nearly planar molecule with specific intramolecular contacts. researchgate.net Such data would be invaluable for understanding the solid-state packing, intermolecular interactions, and the precise geometry of this compound, should a suitable crystal be grown and analyzed.

Theoretical and Computational Chemistry Studies of 2 Cyanobenzo D Thiazol 6 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 2-Cyanobenzo[d]thiazol-6-yl acetate (B1210297), these calculations would reveal the distribution of electrons and the nature of its molecular orbitals, which are crucial for predicting its reactivity and spectroscopic properties.

The electronic structure of benzothiazole (B30560) derivatives is characterized by the fusion of a benzene (B151609) and a thiazole (B1198619) ring, creating a delocalized π-system. mdpi.com The introduction of a cyano group at the 2-position and an acetate group at the 6-position significantly influences the electronic properties. The cyano group is a strong electron-withdrawing group, which would lower the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the acetate group, through the oxygen atom attached to the ring, can act as an electron-donating group via resonance, which would raise the energy of the Highest Occupied Molecular Orbital (HOMO).

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap (Egap) is a critical parameter for determining the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For 2-Cyanobenzo[d]thiazol-6-yl acetate, the interplay between the electron-withdrawing cyano group and the electron-donating acetate group would modulate this energy gap.

A qualitative molecular orbital analysis would show the HOMO being localized primarily on the benzothiazole ring system and the acetate group, while the LUMO would be expected to have significant contributions from the cyano group and the thiazole ring. This distribution is key to understanding the molecule's behavior in chemical reactions and its potential as a component in electronic materials.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and spectroscopic properties of molecules with a good balance of accuracy and computational cost. researchgate.net

Geometry Optimization: DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to determine the most stable conformation of this compound. biointerfaceresearch.comnih.gov The optimization process minimizes the energy of the molecule with respect to the positions of its atoms, resulting in predicted bond lengths, bond angles, and dihedral angles. For this molecule, key parameters would include the planarity of the benzothiazole ring system and the orientation of the acetate group relative to the ring. The planarity of the core structure is a common feature in related benzothiazole derivatives. researchgate.net

Spectroscopic Property Prediction: Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties.

Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated to predict the IR spectrum. Characteristic peaks would be expected for the C≡N stretch of the cyano group, the C=O stretch of the acetate group, and various C-H and C-N vibrations within the benzothiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated and compared with experimental data to confirm the structure. The chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the cyano and acetate substituents.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). nih.gov The predicted absorption maxima (λmax) would correspond to electronic transitions between molecular orbitals, primarily the HOMO to LUMO transition.

Computational Modeling of Reaction Pathways and Transition States for CBT Ligation

The 2-cyanobenzothiazole (CBT) moiety is known to participate in a specific and efficient bioorthogonal reaction known as CBT ligation. iris-biotech.de This reaction typically involves the condensation of the CBT group with a terminal cysteine residue (a 1,2-aminothiol) to form a stable thiazoline (B8809763) ring, a reaction inspired by the biosynthesis of luciferin (B1168401) in fireflies. iris-biotech.denih.gov

Computational modeling plays a crucial role in elucidating the mechanism of this ligation reaction. iris-biotech.de The reaction proceeds through a series of steps, including the formation of a thioimidate intermediate. researchgate.netnih.gov DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures of intermediates and transition states. rsc.org

The key steps in the CBT ligation that can be modeled are:

Nucleophilic attack: The thiol group of the cysteine attacks the carbon atom of the cyano group in this compound.

Intermediate formation: This leads to the formation of a thioimidate intermediate. nih.gov

Intramolecular cyclization: The amino group of the cysteine then attacks the imine carbon in an intramolecular fashion.

Product formation: This cyclization leads to the formation of the final thiazoline product.

By calculating the activation energies for each step, computational models can predict the rate-determining step of the reaction and how substituents on the benzothiazole ring, such as the acetate group at the 6-position, might influence the reaction kinetics. The acetate group's electronic-donating nature could potentially modulate the electrophilicity of the cyano carbon, thereby affecting the reaction rate. The second-order rate constant for the reaction between CBT and cysteine has been reported to be around 9.2 M⁻¹s⁻¹. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. nih.govbiointerfaceresearch.com

Conformational Analysis: For this compound, MD simulations can explore the rotational freedom around the C-O bond of the acetate group and any out-of-plane vibrations of the benzothiazole ring. This analysis helps to understand the accessible conformations of the molecule in solution and their relative populations.

Intermolecular Interactions: MD simulations are particularly valuable for studying how this compound interacts with its environment. For instance, in a biological context, if this molecule were to be investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein. biointerfaceresearch.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, van der Waals interactions, and π-π stacking, that stabilize the ligand-protein complex. The stability of such complexes can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand's position over the simulation time. nih.gov

Prediction of Physico-Chemical Properties and Reactivity Descriptors

Computational methods can be used to predict a range of physico-chemical properties and reactivity descriptors for this compound, which are essential for assessing its potential applications. nih.govnih.gov

Physico-Chemical Properties: Quantitative Structure-Activity Relationship (QSAR) models often utilize calculated descriptors to predict the properties of new compounds based on data from existing ones. benthamdirect.comchula.ac.thallsubjectjournal.comijpsr.com For this compound, these predicted properties could include:

LogP: The logarithm of the octanol-water partition coefficient, which is a measure of the molecule's hydrophobicity.

Solubility: The tendency of the molecule to dissolve in a particular solvent.

Polar Surface Area (PSA): The surface area of the molecule that arises from polar atoms, which is related to its ability to permeate biological membranes.

Reactivity Descriptors: DFT-based reactivity descriptors can provide a quantitative measure of the molecule's reactivity. researchgate.netnih.gov These are derived from the energies of the frontier molecular orbitals:

Ionization Potential (IP): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated by -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud (η ≈ (IP - EA) / 2).

Electronegativity (χ): The ability of the molecule to attract electrons (χ ≈ (IP + EA) / 2).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors for this compound would be influenced by the combined electronic effects of the cyano and acetate groups.

Applications in Chemical Biology and Advanced Materials Science Non Clinical

Development of Bioluminescent Probes and Reporter Systems

Bioluminescent probes derived from cyanobenzothiazole chemistry have revolutionized the study of biological systems by enabling highly sensitive and non-invasive detection methods.

The fundamental principle behind the light-emitting properties of cyanobenzothiazole-derived luciferins lies in the chemical synthesis of D-luciferin and its subsequent enzymatic oxidation. The process is initiated by the reaction of 2-cyano-6-hydroxybenzothiazole (HCBT), obtained from the deacetylation of 2-Cyanobenzo[d]thiazol-6-yl acetate (B1210297), with D-cysteine. This condensation reaction forms D-luciferin.

The light-emitting reaction itself is catalyzed by the enzyme luciferase. In the presence of adenosine (B11128) triphosphate (ATP) and molecular oxygen, luciferase facilitates the oxidative decarboxylation of D-luciferin. This multi-step process generates an electronically excited oxyluciferin molecule. As this excited molecule relaxes to its ground state, it releases energy in the form of a photon of light. The color and intensity of the emitted light can be influenced by the specific chemical structure of the luciferin (B1168401) analog and the properties of the luciferase enzyme.

A powerful application of this principle is the use of "caged" luciferin precursors. In this strategy, the reactive groups of HCBT or D-cysteine are chemically modified with a protecting group (the "cage") that can be removed by a specific analyte or enzyme. This targeted uncaging releases the precursor, allowing it to react and form luciferin, thus generating a bioluminescent signal that is directly proportional to the activity of the target analyte.

Compound Role in Bioluminescence
2-Cyanobenzo[d]thiazol-6-yl acetateStable precursor to HCBT
2-cyano-6-hydroxybenzothiazole (HCBT)Key intermediate for D-luciferin synthesis
D-cysteineReactant with HCBT to form D-luciferin
D-luciferinSubstrate for luciferase
LuciferaseEnzyme catalyst for the light-emitting reaction
ATP and OxygenCo-substrates for the bioluminescent reaction
OxyluciferinEmitting species in the excited state

Mechanistic studies have elucidated the intricate steps of both enzymatic and non-enzymatic bioluminescence involving cyanobenzothiazole derivatives. In the enzymatic pathway, firefly luciferase first adenylates D-luciferin using ATP, forming luciferyl-AMP. This intermediate then reacts with molecular oxygen to form a peroxide, which cyclizes to a high-energy dioxetanone intermediate. The decomposition of this dioxetanone releases carbon dioxide and produces the excited-state oxyluciferin that emits light.

Chemical bioluminescence, or chemiluminescence, can also be achieved with luciferin analogs in the absence of luciferase. For instance, treating a luciferin ester in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a strong base in the presence of oxygen can induce light emission. This process also proceeds through a dioxetanone intermediate, demonstrating that the fundamental light-generating chemistry is inherent to the luciferin structure.

A significant application of this compound-derived probes is in the development of highly specific in vitro biochemical assays. By employing the "caged" probe strategy, researchers can detect and quantify the activity of specific enzymes or the presence of certain metabolites.

For example, a caged probe where HCBT is protected by a boronic acid group can be used to detect hydrogen peroxide. The boronic acid is cleaved in the presence of hydrogen peroxide, releasing HCBT. In a system containing D-cysteine and luciferase, the subsequent formation of D-luciferin and its oxidation leads to a bioluminescent signal that is directly proportional to the concentration of hydrogen peroxide. Similarly, caging D-cysteine with a peptide sequence that is a substrate for a specific caspase allows for the detection of caspase activity. Cleavage of the peptide by the caspase releases D-cysteine, initiating the light-producing cascade. These assays are highly sensitive and can be adapted for high-throughput screening formats.

Analyte Caged Precursor Uncaging Mechanism Resulting Signal
Hydrogen PeroxideBoronic acid-caged HCBTOxidation and cleavage of boronic acidBioluminescence
Caspase ActivityPeptide-caged D-cysteineEnzymatic cleavage of the peptideBioluminescence

Utilization as Chemical Probes for Cellular Pathway Studies (Non-Clinical)

Beyond their use in bioluminescent systems, cyanobenzothiazole derivatives are valuable as chemical probes for investigating various cellular pathways in vitro.

The cellular redox state, which is the balance between oxidizing and reducing species, is a critical indicator of cellular health and signaling. Probes derived from this compound are instrumental in monitoring changes in redox status. As mentioned previously, caged luciferin probes that are sensitive to reactive oxygen species (ROS) like hydrogen peroxide can be used to detect oxidative stress in cell lysates or other in vitro systems. An increase in bioluminescence from such a probe would indicate a shift towards a more oxidizing environment. This allows for the study of the effects of various stimuli, such as toxins or potential therapeutics, on the redox balance of cellular components.

The 2-cyanobenzothiazole (CBT) moiety has been effectively used for the site-specific labeling of proteins. The reaction between the cyano group of CBT and an N-terminal cysteine residue on a protein is a bioorthogonal "click" reaction that proceeds efficiently under physiological conditions. This allows for the covalent attachment of various tags, including fluorophores and other reporter molecules, to a protein of interest.

This labeling strategy is a powerful tool for studying protein modification and turnover. In a typical in vitro pulse-chase experiment to measure protein turnover, a protein can be synthesized in the presence of a CBT-linked fluorescent tag. The decay of the fluorescent signal over time, as the protein is degraded by cellular machinery in a cell-free system, can be monitored to determine the protein's half-life. This approach provides valuable insights into the regulation of protein stability and the mechanisms of protein degradation.

Role in Bioorthogonal Labeling of Biomolecules for Fundamental Research

The key to the utility of the 2-cyanobenzothiazole scaffold is its bioorthogonal reaction with N-terminal cysteine (NCys) residues. This reaction is highly efficient under physiological conditions and does not require potentially toxic heavy metal catalysts, making it ideal for use with biological molecules. iris-biotech.de The reaction proceeds rapidly, with a second-order rate constant of 9.2 M⁻¹ s⁻¹, enabling efficient labeling. nih.govspringernature.comnih.gov

The condensation reaction between 2-cyanobenzothiazole and an N-terminal cysteine provides a powerful strategy for achieving site-specific labeling of proteins and peptides. springernature.comnih.gov Site specificity is crucial for producing homogeneously labeled biomolecules, which prevents batch-to-batch variations and avoids interference with protein folding and function. springernature.comnih.gov The reaction is initiated by the attack of the cysteine's sulfhydryl group on the cyano group of CBT, forming a thioimidate intermediate. acs.org This is followed by an intramolecular cyclization with the N-terminal amine to create a 2-aminothiazolidine intermediate, which then eliminates an amine to yield the final luciferin-like product. acs.org

While this is the typical reaction pathway, researchers have reported an alternative pathway that leads to an N-terminal amidine, which leaves the side-chain thiol of the cysteine available for subsequent modifications. acs.orgnih.gov This dual-labeling capability has been optimized with a specific tripeptide tag, CIS (Cysteine-Isoleucine-Serine), which allows for facile N, S-double labeling of a target protein with yields greater than 90%. acs.orgnih.gov This adds a significant tool for creating more complex, multifunctional protein conjugates. acs.org

Furthermore, researchers have expanded the scope of CBT ligation beyond the canonical N-terminal cysteine. Through a method called phage-assisted interrogation of reactivity, a unique cysteine-containing peptide tag, CX10R7, was discovered. acs.org This tag reacts selectively with an amino-CBT derivative without requiring the 1,2-aminothiol group, allowing for site-specific labeling of proteins fused with this tag both in vitro and on the surface of E. coli cells. acs.org

Reaction Key Feature Rate Constant (k₂) / Yield Reference
CBT-NCys CondensationStandard labeling of N-terminal Cysteine9.2 M⁻¹ s⁻¹ springernature.comnih.gov
Amidine ConjugationAlternative pathway for N,S-double labeling>90% (with CIS tag) acs.orgnih.gov
CX10R7 Tag LigationLabeling of internal Cysteine within a specific tagNot specified acs.org

The ability to site-specifically label proteins and peptides with CBT derivatives is instrumental in creating well-defined bioconjugates for biophysical analysis. By attaching probes such as fluorescein or radionuclides like ¹⁸F, researchers can study protein localization, trafficking, and dynamics. springernature.comnih.gov

A related strategy, known as peptide stapling, highlights the biophysical advantages that can be gained from such modifications. While not using CBT directly, the facile reaction between perfluoroaromatic molecules and cysteine residues to form rigid staples demonstrates a similar principle of cysteine arylation. nih.govnih.govacs.org This modification has been shown to enhance the binding affinity, cell permeability, and proteolytic stability of peptides. nih.govnih.govacs.org These improvements in biophysical properties are attributed to the conformational rigidity imparted by the linker. researchgate.net This underscores the potential of using CBT-based cyclization or conjugation to create stabilized peptides with enhanced properties for biophysical studies.

Phage display is a powerful technology for screening vast libraries of peptides to identify ligands for specific targets. biosynth.com Cyclic peptides are often superior to their linear counterparts due to enhanced stability and binding affinity resulting from their constrained conformation. nih.gov The 2-cyanobenzothiazole chemistry has been adapted to create cyclized peptide libraries on phages. nih.gov

A specialized linker, N-chloroacetyl 2-chloro-N-(2-cyanobenzo[d]thiazol-6-yl)acetamide (CAmCBT), was developed to achieve regioselective cyclization. nih.gov This linker preferentially reacts with an N-terminal cysteine, followed by a proximity-driven reaction with an internal cysteine residue, forming a stable macrocycle. nih.gov This method offers advantages over traditional cyclization strategies, such as disulfide bond formation, which is susceptible to reduction in biological environments. researchgate.net It also avoids the need for highly reactive linkers like bromoacetamides or the constraint of using symmetric linkers to prevent the formation of stereoisomers. nih.gov

Potential as Scaffolds for Novel Functional Materials or Analytical Reagents

Beyond bioconjugation, the 2-cyanobenzothiazole framework serves as a valuable building block for developing novel functional materials and analytical reagents. The synthesis of a wide range of substituted 2-cyanobenzothiazole derivatives provides access to molecular scaffolds that can be tailored for specific applications. nih.gov The reactivity of the cyano group with nucleophiles like thiols makes it a candidate for the design of chemosensors. For instance, a sensor could be designed where the interaction with a specific analyte triggers the CBT-cysteine condensation reaction, leading to a detectable signal, such as fluorescence.

The inherent properties of the benzothiazole (B30560) ring system, combined with the versatile reactivity of the cyano group, suggest potential in the development of specialized separation media. A CBT-derivatized solid support could be used to selectively capture proteins or peptides that have an N-terminal cysteine, allowing for their purification from complex mixtures. The development of synthetic methods to access diversely functionalized 2-cyanobenzothiazoles is crucial for exploring these applications and designing more complex molecular systems. nih.gov

Future Research Directions and Emerging Paradigms for 2 Cyanobenzo D Thiazol 6 Yl Acetate

Development of Novel Synthetic Strategies for Enhanced Atom Economy and Sustainability

The pursuit of greener and more efficient synthetic routes to 2-Cyanobenzo[d]thiazol-6-yl acetate (B1210297) is a paramount objective for future research. Current syntheses of 2-cyanobenzothiazoles often involve multi-step procedures that may utilize stoichiometric reagents and generate significant waste. Future strategies will likely focus on the principles of green chemistry, emphasizing high atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts. rsc.orgacs.org

One promising avenue is the development of catalytic C-H functionalization reactions. nih.gov These methods allow for the direct introduction of the cyano group onto a pre-functionalized benzo[d]thiazol-6-yl acetate core, or the construction of the benzothiazole (B30560) ring from simpler precursors in a more convergent manner. For instance, a palladium and copper co-catalyzed cyclization of N-arylcyanothioformamides has been reported for the synthesis of various 2-cyanobenzothiazoles, offering a regioselective approach that could be adapted for 2-Cyanobenzo[d]thiazol-6-yl acetate. nih.gov The use of air as the oxidant and an inorganic additive like potassium iodide (KI) enhances the sustainability of this method. nih.gov

Synthetic Strategy Potential Advantages Key Research Focus
Catalytic C-H CyanationDirect and efficient introduction of the cyano group, high regioselectivity.Development of robust and recyclable catalysts, optimization of reaction conditions.
One-Pot ReactionsReduced workup and purification steps, improved time and resource efficiency.Design of compatible reaction sequences and catalyst systems.
Microwave-Assisted SynthesisAccelerated reaction rates, reduced energy consumption.Optimization of microwave parameters for yield and purity.
Synthesis in Green SolventsReduced environmental impact, improved safety profile.Exploration of water and other benign solvent systems for the key synthetic steps.

This table illustrates potential future synthetic strategies for this compound, highlighting their advantages and areas for further research.

Integration into Advanced Analytical Techniques and Biosensors

The unique chemical properties of the 2-cyanobenzothiazole core make this compound an attractive candidate for the development of advanced analytical tools and biosensors. The reaction of 2-cyanobenzothiazoles with specific analytes can lead to a change in their photophysical properties, such as fluorescence, which can be harnessed for detection purposes.

Future research is expected to focus on the design of "turn-on" fluorescent probes based on this compound. nih.gov In such probes, the molecule is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon reaction with a target molecule. This strategy minimizes background signal and enhances detection sensitivity. For example, a probe could be designed where the acetate group at the 6-position is a quencher that is released upon enzymatic activity, leading to a fluorescent signal.

Moreover, the integration of this compound into more complex sensing platforms, such as those based on fluorescence resonance energy transfer (FRET), is a promising area. A FRET-based sensor could be constructed where the benzothiazole acts as one part of a FRET pair, and a change in the distance between the donor and acceptor upon analyte binding results in a ratiometric fluorescent signal. The development of biosensors with built-in logic gates, capable of processing multiple inputs to generate a specific output, represents another exciting frontier.

Rational Design of Analogue Libraries for Structure-Activity Relationship Studies in Non-Clinical Contexts

The systematic generation and evaluation of analogue libraries of this compound are crucial for elucidating structure-activity relationships (SAR) in various non-clinical applications. rsc.orgnih.govresearchgate.net These studies are not aimed at developing therapeutics but rather at optimizing the performance of the molecule as a probe, sensor, or material component.

For the development of novel fluorescent probes, an analogue library could be synthesized by varying the substituent at the 6-position (e.g., replacing the acetate with other esters, amides, or ethers) and at other positions on the benzene (B151609) ring. The photophysical properties of these analogues, such as their quantum yield, Stokes shift, and photostability, would then be systematically evaluated to understand how structural modifications influence their performance as fluorescent reporters.

In the context of materials science, SAR studies could focus on how modifications to the this compound structure affect its electronic properties, thermal stability, and self-assembly behavior. For instance, by introducing different functional groups, it may be possible to tune the HOMO/LUMO energy levels of the molecule, which is critical for its application in organic electronics. rsc.orgnih.govresearchgate.net

Analogue Library Focus Structural Modifications Properties to be Evaluated Application
Fluorescent ProbesVariation of the ester group at the 6-position; introduction of electron-donating or -withdrawing groups on the benzene ring.Quantum yield, photostability, Stokes shift, sensitivity to the local environment.Development of improved fluorescent labels and sensors.
Bioorthogonal ReagentsModification of the electronic properties of the benzothiazole ring; introduction of sterically demanding groups.Reaction kinetics, selectivity, stability of the ligation product.Optimization of bioorthogonal probes for specific biological applications.
Organic MaterialsIntroduction of extended π-systems; variation of substituents to influence intermolecular interactions.HOMO/LUMO levels, charge carrier mobility, thermal stability, thin-film morphology.Design of new materials for organic light-emitting diodes (OLEDs) and other electronic devices.

This table provides examples of how the rational design of analogue libraries of this compound can be used to establish structure-activity relationships in non-clinical contexts.

Multidisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The future of research on this compound lies at the convergence of multiple scientific disciplines. The synergistic interplay between organic chemistry, chemical biology, and materials science will be essential to unlock the full potential of this versatile molecule.

Organic chemists will continue to play a vital role in developing novel and efficient syntheses of this compound and its analogues, as outlined in section 8.1. These synthetic advancements will provide the necessary tools for chemical biologists and materials scientists to explore new applications.

Chemical biologists will utilize these tailored molecules to probe complex biological systems. For example, by attaching this compound to a biomolecule of interest, they can study its localization, trafficking, and interactions within living cells. The development of dual-functional probes, which can both report on a biological event and modulate it, is another exciting possibility.

In parallel, materials scientists will investigate the use of this compound and its derivatives as building blocks for advanced functional materials. The inherent electronic properties of the benzothiazole core make it a promising candidate for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune these properties through synthetic modification opens up a vast design space for new materials with tailored functionalities.

This multidisciplinary approach will undoubtedly lead to unforeseen discoveries and applications for this compound, solidifying its position as a valuable and versatile chemical entity.

Q & A

Q. What are the standard synthetic routes for 2-Cyanobenzo[d]thiazol-6-yl acetate?

The compound is typically synthesized via acetylation of 6-amino-2-cyanobenzothiazole. A common method involves suspending 6-amino-2-cyanobenzothiazole in anhydrous dichloromethane (DCM) with pyridine as a base, followed by reaction with acetyl chloride. After stirring at room temperature, the product is purified using silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures). Yield optimization often requires careful control of stoichiometry and reaction time . Scalable approaches may employ microwave-assisted synthesis or continuous flow reactors to enhance efficiency and reproducibility .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and acetylation. For example, a singlet at δ 2.15 ppm in ¹H NMR corresponds to the acetate methyl group .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ calculated as 218.0383) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment (>95% purity is typical after purification) .

Q. How is the crystal structure of related benzothiazole derivatives determined?

X-ray crystallography using software suites like SHELX (e.g., SHELXL for refinement) is standard. Programs such as ORTEP-3 generate graphical representations of molecular geometry, which are critical for validating stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Density functional theory (DFT) and molecular dynamics (MD) simulations predict reaction pathways and transition states. For instance:

  • Multi-ligand conformational searching identifies low-energy intermediates in acetylation reactions.
  • MD simulations (e.g., 10 ns duration at 300 K) model solvent effects and kinetic stability of intermediates . These methods guide experimental design, such as selecting optimal solvents or catalysts to reduce side reactions .

Q. How can researchers resolve discrepancies in reaction yields across synthetic protocols?

Contradictory yields often arise from variations in:

  • Catalyst choice : DABCO (1,4-diazabicyclo[2.2.2]octane) improves cyanation efficiency in precursor synthesis .
  • Solvent polarity : Anhydrous DCM minimizes hydrolysis of acetyl chloride compared to polar aprotic solvents.
  • Purification methods : Gradient elution in column chromatography enhances separation of acetylated products from unreacted starting materials . Systematic optimization using Design of Experiments (DoE) frameworks is recommended.

Q. What role does this compound play in developing enzyme inhibitors or imaging probes?

The compound’s benzothiazole core is a scaffold for targeting enzymes like monoamine oxidase (MAO). For example:

  • MAO inhibition increases neurotransmitter levels, relevant in neurodegenerative disease research .
  • PET tracer development : Radiolabeled derivatives (e.g., [¹¹C]carbonyl-PK68) target kinases for in vivo imaging of diseases like cancer . Structure-activity relationship (SAR) studies focus on modifying the cyanide and acetate groups to enhance selectivity .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Use fume hoods to avoid inhalation of toxic vapors (e.g., acetyl chloride).
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. How can researchers validate the biological activity of this compound?

  • Enzymatic assays : Measure inhibition kinetics (e.g., IC₅₀ values) against MAO or urease .
  • Cell-based studies : Evaluate cytotoxicity and apoptosis induction in cancer cell lines (e.g., HeLa or MCF-7) .
  • In vivo models : Use radiolabeled derivatives for biodistribution studies in rodent models .

Data Contradiction Analysis

Q. Why do computational predictions sometimes conflict with experimental reaction outcomes?

Discrepancies may arise from:

  • Solvent effects : Simulations often neglect solvent dynamics, leading to inaccurate transition-state predictions.
  • Impurity interference : Unaccounted trace water in DCM hydrolyzes acetyl chloride, reducing yields . Mitigation involves coupling computational models with empirical validation using controlled reaction matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.